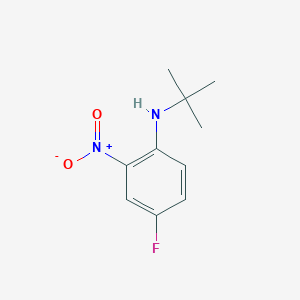

7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride” is a chemical compound with the molecular formula C8H9ClFN3 . It belongs to the family of nitrogen-containing heterocycles, specifically the indazole nuclei . Indazole is a heterocyclic aromatic organic compound with a rare occurrence in nature .

Synthesis Analysis

The synthesis of indazoles, including “7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride”, has been a subject of interest due to their wide variety of biological properties . The strategies for the synthesis of 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride” is based on the indazole nucleus, which is a heterocyclic aromatic organic compound . The compound has a fluorine atom and a methyl group attached to the indazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride” such as melting point, boiling point, density, molecular weight, and toxicity information can be found in chemical databases .Aplicaciones Científicas De Investigación

Anticancer Agents

- Triazolopyrimidines, structurally related to 7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride, have been synthesized as anticancer agents. They exhibit a unique mechanism of tubulin inhibition and do not bind competitively with paclitaxel but inhibit the binding of vincas to tubulin. These compounds have shown efficacy in overcoming resistance attributed to multidrug resistance transporter proteins and inhibiting tumor growth in nude mouse xenograft models (N. Zhang et al., 2007).

Antitumor Agents

- A series of 3-substituted 7-(3,3-dimethyl-1-triazeno)-10-methylphenothiazines, with structural similarities to 7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride, were synthesized as potential antitumor agents. The synthesis involved a series of reactions starting with p-substituted anilines, leading to compounds with promising antibacterial and antifungal activity (A. Lin & S. Kasina, 1981).

Corrosion Inhibition

- Triazole Schiff bases, including 7-fluoroindazoles, have been investigated as corrosion inhibitors on mild steel. Their efficiency increases with concentration and they show mixed-type inhibition properties. Surface morphology and quantum chemical calculations support these findings, highlighting their potential in industrial applications (Turuvekere K. Chaitra et al., 2015).

Antibacterial Activity

- Research into pyridonecarboxylic acids, related to 7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride, has led to the discovery of compounds with significant antibacterial activity. They have been found more effective than existing antibiotics like enoxacin in certain instances, indicating their potential as new antibacterial agents (H. Egawa et al., 1984).

Factor Xa Inhibition

- A novel series of 7-fluoroindazoles, structurally related to 7-Fluoro-3-methyl-2H-indazol-5-amine;hydrochloride, have been developed as potent and selective inhibitors of factor Xa, a key component in the blood coagulation pathway. These compounds demonstrate a unique mechanism of action by replacing the carbonyl group of an amide found in other factor Xa inhibitors, maintaining hydrogen bond interactions with the protein's beta-sheet domain (Yu-Kai Lee et al., 2008).

Direcciones Futuras

Propiedades

IUPAC Name |

7-fluoro-3-methyl-2H-indazol-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3.ClH/c1-4-6-2-5(10)3-7(9)8(6)12-11-4;/h2-3H,10H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHYSUOYEHRSLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=C(C2=NN1)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-ethyl 4-((4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2594863.png)

![ethyl 2-(2-((4-(3-chlorophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2594866.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2594867.png)

![3-Methoxy-1-methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyrazole-4-carboxamide](/img/structure/B2594872.png)

![3-[5-(Difluoromethyl)-1-methylpyrazol-3-yl]propanoic acid](/img/structure/B2594873.png)

![N-(5-(4-fluorobenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2594876.png)

![4-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)thiadiazole-5-carboxamide](/img/structure/B2594877.png)